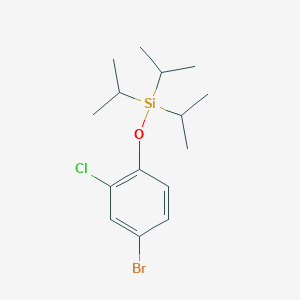
(4-Bromo-2-chlorophenoxy)triisopropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-chlorophenoxy)triisopropylsilane is an organosilicon compound that features a phenoxy group substituted with bromine and chlorine atoms, as well as a triisopropylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+Triisopropylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
(4-Bromo-2-chlorophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The bromine and chlorine substituents can be involved in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(4-Bromo-2-chlorophenoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-2-chlorophenoxy)triisopropylsilane involves the reactivity of the phenoxy group and the triisopropylsilane moiety. The phenoxy group can undergo electrophilic substitution reactions, while the triisopropylsilane group can stabilize intermediates through hyperconjugation. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane.
Triisopropylsilyl chloride: Used in the synthesis of various silyl-protected compounds.
Phenoxytriisopropylsilane: Similar structure but without halogen substituents.
属性
分子式 |
C15H24BrClOSi |
|---|---|
分子量 |
363.79 g/mol |
IUPAC 名称 |
(4-bromo-2-chlorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24BrClOSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 |
InChI 键 |
RWCSBAMHJZGFJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
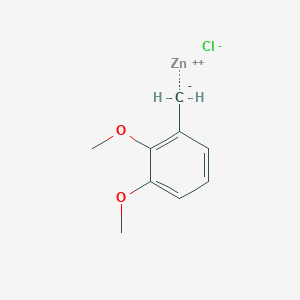

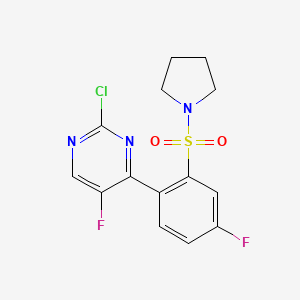
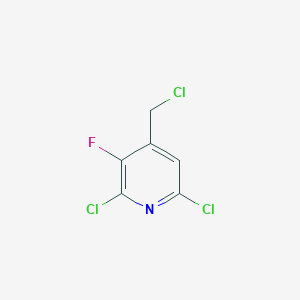
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

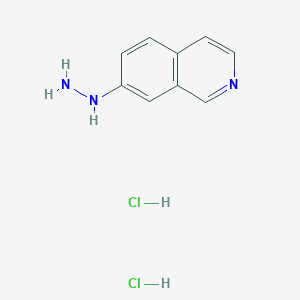
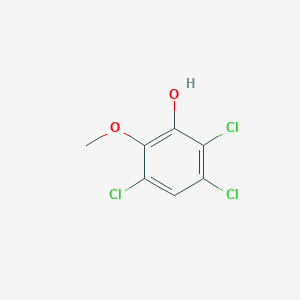
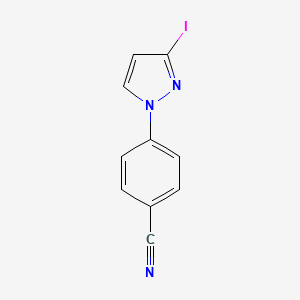
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
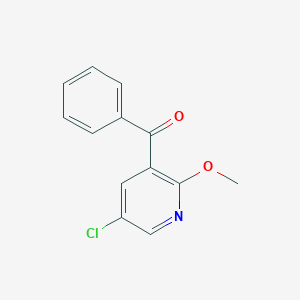

![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
